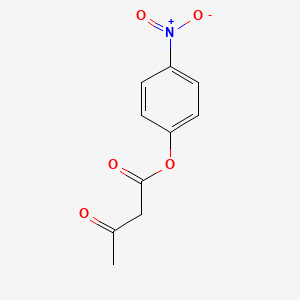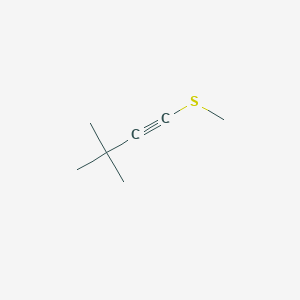
1-Butyne, 3,3-dimethyl-1-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyne, 3,3-dimethyl-1-(methylthio)- is an organic compound with the molecular formula C7H12S. It is a derivative of 1-butyne, featuring a methylthio group attached to the first carbon and two methyl groups attached to the third carbon. This compound is also known by its systematic name, 3,3-dimethyl-1-(methylthio)-1-butyne. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyne, 3,3-dimethyl-1-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of tert-butylacetylene with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 1-butyne, 3,3-dimethyl-1-(methylthio)- often involves the use of readily available raw materials and catalysts to optimize yield and reduce costs. For example, tert-butyl alcohol and acetylene can be used as starting materials, with a transition metal salt catalyst to facilitate the reaction. The process is designed to be environmentally friendly, with minimal waste and high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyne, 3,3-dimethyl-1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane using reagents like hydrogen gas and a palladium catalyst.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Aplicaciones Científicas De Investigación
1-Butyne, 3,3-dimethyl-1-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of 1-butyne, 3,3-dimethyl-1-(methylthio)- involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions with other unsaturated compounds, forming cyclic structures. The methylthio group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and selectivity of the compound. These interactions are crucial in the compound’s role as a synthetic intermediate and its biological activity .
Comparación Con Compuestos Similares
1-Butyne, 3,3-dimethyl-1-(methylthio)- can be compared with other similar compounds, such as:
3,3-Dimethyl-1-butyne: Lacks the methylthio group, making it less reactive in certain nucleophilic substitution reactions.
3-Methyl-1-butyne: Has a similar structure but with only one methyl group, leading to different steric and electronic properties.
1-Butene, 3,3-dimethyl-: An alkene with similar substituents but different reactivity due to the absence of the triple bond .
These comparisons highlight the unique reactivity and applications of 1-butyne, 3,3-dimethyl-1-(methylthio)- in various fields.
Propiedades
Número CAS |
33563-70-1 |
|---|---|
Fórmula molecular |
C7H12S |
Peso molecular |
128.24 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-methylsulfanylbut-1-yne |
InChI |
InChI=1S/C7H12S/c1-7(2,3)5-6-8-4/h1-4H3 |
Clave InChI |
WEDQTJYRUMDLBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


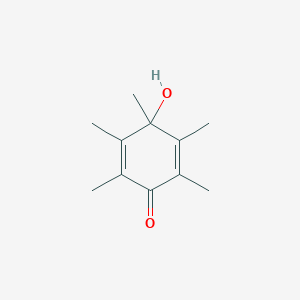
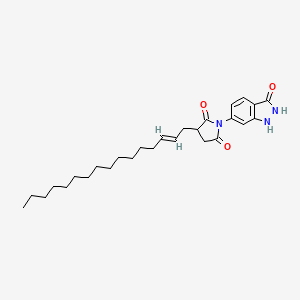

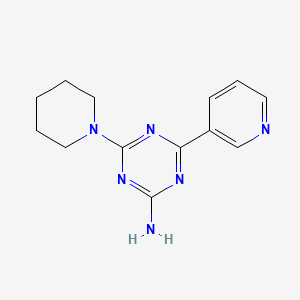

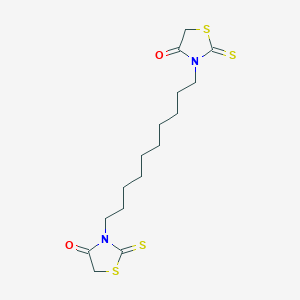
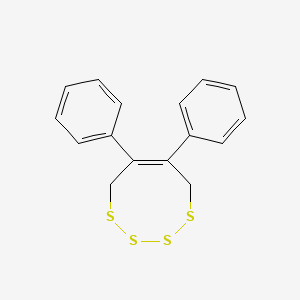
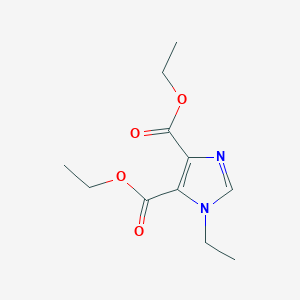
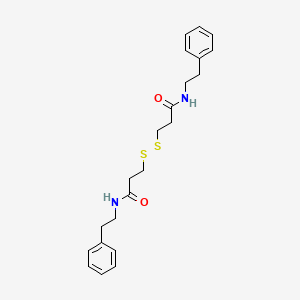
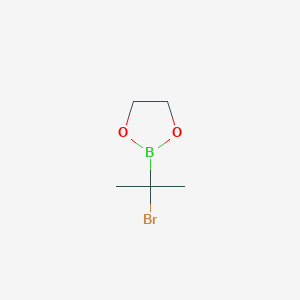
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
